molecular formula C24H50S B12647472 Thiobis-tert-dodecane CAS No. 94248-75-6

Thiobis-tert-dodecane

Cat. No.: B12647472
CAS No.: 94248-75-6
M. Wt: 370.7 g/mol
InChI Key: NQOBRFWZKOMKOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiobis-tert-dodecane can be synthesized through the reaction of tert-dodecyl mercaptan with tert-dodecyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Thiobis-tert-dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiobis-tert-dodecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymers

Mechanism of Action

The mechanism of action of thiobis-tert-dodecane involves its interaction with various molecular targets. In oxidation reactions, it acts as a nucleophile, attacking electrophilic centers. In reduction reactions, it donates electrons to reduce other compounds. Its sulfur atom plays a crucial role in these reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • Dodecyl sulfide
  • Didodecyl sulfide
  • Dilauryl sulfide
  • Bis(dodecyl)sulfide

Comparison: Thiobis-tert-dodecane is unique due to its tert-dodecyl groups, which provide steric hindrance and enhance its stability compared to other similar compounds. This makes it particularly useful in applications where stability under harsh conditions is required .

Properties

CAS No.

94248-75-6

Molecular Formula

C24H50S

Molecular Weight

370.7 g/mol

IUPAC Name

2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane

InChI

InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

NQOBRFWZKOMKOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC

Origin of Product

United States

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